(2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
(2E)-7-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a fused bicyclic core (benzothiazin-3-one) substituted with a chlorine atom at position 7 and an (E)-configured imino group linked to a 2-trifluoromethylphenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent may modulate electronic properties and binding interactions .
Synthesis of such compounds typically involves condensation reactions between substituted anilines and benzothiazinone precursors under acidic conditions, as exemplified in analogous procedures (e.g., trifluoroacetic acid-mediated deprotection and cyclization steps) .
Properties
IUPAC Name |
(2E)-7-chloro-2-[[2-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-9-5-6-12-13(7-9)24-14(15(23)22-12)8-21-11-4-2-1-3-10(11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPOVXJHGGDUSW-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves a multi-step process. One common method includes the reaction of 2-(trifluoromethyl)aniline with 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
It appears there may be a slight error in the chemical name provided in your query. The search results refer to the compound "(2E)-7-chloro-2-({[3 -(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one", not the 2-substituted variant. Assuming the intention is to gather information on the 3-substituted compound, here's what is known about its applications:
(2E)-7-chloro-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one
This is a complex organic compound with a benzothiazinone core, a trifluoromethyl group, and a chloro substituent.
Scientific Research Applications
- Building Block in Chemistry It can be employed as a building block for synthesizing more complex molecules.
- Probe in Biology The compound can serve as a probe for studying biological processes and interactions.
- Potential Therapeutic Applications in Medicine It shows potential in the development of new drugs.
- Specialty Chemicals and Materials in Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation This reaction can introduce additional functional groups or modify existing ones.
- Reduction This reaction can reduce specific functional groups, altering the compound’s properties.
- Substitution This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Human Biomonitoring
Human biomonitoring (HBM) is an effective tool to assess human exposure to environmental pollutants .
Similar Compounds
- Benzylamine A simpler compound with an amine group attached to a benzene ring.
- Teriflunomide A compound with a similar trifluoromethyl group but different core structure.
- Nitrogen-containing heterocyclic compounds These compounds share the heterocyclic core but differ in substituents and functional groups.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group in the target compound increases electron deficiency, enhancing resistance to oxidative metabolism compared to methoxy (-OCH₃) analogs .
- Chlorine at position 7 may improve halogen bonding in target engagement, a feature shared with triazole-thione derivatives .
Safety and Handling: Trifluoromethyl-substituted compounds often exhibit higher environmental persistence and aquatic toxicity compared to methoxy variants, as noted in safety guidelines for related structures . The target compound’s hazards (e.g., skin irritation, flammability) align with benzothiazinones generally requiring stringent storage conditions (e.g., dry, inert atmospheres) .
Synthetic Accessibility :
- Methoxy-substituted analogs are synthesized via similar routes (e.g., acid-catalyzed condensation), but trifluoromethyl derivatives may require specialized fluorinated reagents or protecting-group strategies .
Biological Activity
The compound (2E)-7-chloro-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one, commonly referred to as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C16H10ClF3N2OS
- Molar Mass: 370.78 g/mol
- CAS Number: 338417-13-3
Benzothiazine derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibiting MAO can help manage conditions like depression and Parkinson's disease. Recent studies have shown that various benzothiazine derivatives exhibit selective inhibition towards MAO-B over MAO-A, which is significant for developing targeted therapies for neurological disorders .
1. Inhibition of Monoamine Oxidase
A series of studies have synthesized and evaluated benzothiazine derivatives as potential inhibitors of human MAO-A and MAO-B. The results indicate that these compounds possess promising inhibitory activities, with some showing IC50 values as low as 0.0027 µM for MAO-B, positioning them as potential candidates for treating Parkinson's disease .
| Compound | IC50 (MAO-B) | IC50 (MAO-A) |
|---|---|---|
| 1b | 0.0027 µM | N/A |
| 1c | 0.0082 µM | N/A |
| 1d | 0.0096 µM | 0.714 µM |
| 1h | 0.0041 µM | N/A |
2. Antibacterial Activity
Research has also highlighted the antibacterial properties of benzothiazine derivatives. Compounds have been tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 8 | Bacillus mycoides | 4.88 |
| 8 | Escherichia coli | <10 |
| 8 | Candida albicans | <10 |
3. Anticancer Activity
In vitro studies have assessed the anticancer efficacy of these compounds against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Notably, some derivatives showed IC50 values superior to Doxorubicin, a commonly used chemotherapeutic agent .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | 8 | 22.4 |
| HCT116 | 9 | 12.4 |
| HePG2 | 9 | 17.6 |
Case Studies
- Study on MAO Inhibition : A study synthesized nine benzothiazine derivatives and evaluated their inhibitory effects on MAO enzymes, revealing a strong preference for MAO-B inhibition which may lead to advancements in Parkinson's disease treatments .
- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of benzothiazine derivatives against Staphylococcus aureus, indicating their potential application in treating infections related to urinary catheters .
- Anticancer Properties : Research demonstrated that specific benzothiazine derivatives significantly down-regulated critical oncogenes in treated cancer cells, suggesting their role in targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
